molecular formula C16H21N3O2S2 B2385294 Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 863413-67-6

Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

Cat. No.: B2385294
CAS No.: 863413-67-6
M. Wt: 351.48
InChI Key: VMCVGLYBXMBDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their therapeutic properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to target multiple signaling pathways involved in cancer development and progression, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer properties, this compound has been studied for its potential anti-inflammatory and antioxidant activities. Studies have also shown that this compound can modulate the immune system and enhance the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate in lab experiments include its high purity and potency, as well as its well-established synthesis method. However, the limitations of this compound include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for the study of tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate. One area of interest is the development of novel formulations and drug delivery systems that can enhance its solubility and bioavailability. Another area of interest is the investigation of its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Furthermore, the elucidation of its molecular targets and signaling pathways can provide valuable insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate involves the reaction of 2,3-dimethylaniline with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then treated with tert-butyl chloroacetate to yield the final compound. This synthesis method has been optimized and validated in several studies, ensuring the purity and yield of the final product.

Scientific Research Applications

Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate has been studied for its potential applications in various areas of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.

Properties

IUPAC Name

tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c1-10-7-6-8-12(11(10)2)17-14-18-19-15(23-14)22-9-13(20)21-16(3,4)5/h6-8H,9H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCVGLYBXMBDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NN=C(S2)SCC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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